1-naphthaldehyde N-phenylthiosemicarbazone
Description
Historical Context of Thiosemicarbazone Derivatives in Coordination Chemistry
Thiosemicarbazones have been integral to coordination chemistry since the mid-20th century, initially explored for their ability to form stable complexes with transition metals. Early studies focused on their chelating properties, driven by the presence of sulfur and nitrogen donor atoms. The discovery of their antimicrobial and antitumor activities in the 1970s spurred further interest, particularly in developing iron-chelating agents for cancer therapy.
A pivotal advancement occurred with the incorporation of aromatic systems into thiosemicarbazone scaffolds. For example, 2-hydroxy-1-naphthaldehyde thiosemicarbazone demonstrated exceptional thorium(IV) extraction efficiency (log k ex = 3.99), outperforming non-aromatic analogs. This highlighted the role of aromatic π-systems in enhancing metal-ligand stability through additional electron delocalization.
Table 1: Key Milestones in Thiosemicarbazone Research
Rationale for Studying Naphthalene-Based Thiosemicarbazones
The naphthalene moiety in this compound provides three critical advantages over benzene-based analogs:
- Enhanced Electronic Delocalization : The fused bicyclic aromatic system increases electron density at the Schiff base nitrogen, improving metal coordination. This is reflected in the compound’s ability to form stable ternary complexes with thorium(IV) (e.g., [Th(A)TOA(NO₃)₃], log K = 8.862).
- Steric Tunability : Substituents on the naphthalene ring (e.g., methoxy groups in 2-methoxy-1-naphthaldehyde thiosemicarbazone) allow fine-tuning of ligand geometry for selective metal binding.
- Biological Compatibility : Naphthalene derivatives exhibit improved cellular uptake compared to smaller aromatics, as demonstrated by the 50% cytotoxicity threshold of compound 6 against LNCaP prostate cancer cells.
Table 2: Comparative Properties of Naphthalene vs. Benzene Thiosemicarbazones
Structure
3D Structure
Properties
CAS No. |
24090-94-6 |
|---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+ |
InChI Key |
PVQDDACNFDEBIC-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Catalyst : None (solvent-free conditions).
-
Reaction Time : 5 minutes.
-
Yield : 63%.
-
Characterization :
This method’s advantages include rapid reaction kinetics and reduced energy consumption compared to conventional heating.
Acid-Catalyzed Condensation
A traditional approach involves acid-catalyzed condensation of 1-naphthaldehyde with 4-phenylthiosemicarbazide. While specific data for this compound are limited in the literature, analogous syntheses of thiosemicarbazones using anilinium chloride as a catalyst provide a reliable framework. In such protocols, equimolar reactants are refluxed in ethanol with 0.1 equivalents of anilinium chloride for 4–6 hours. The product is isolated via filtration and recrystallized from ethanol or methanol.
Key Reaction Parameters:
-
Catalyst : Anilinium chloride (10 mol%).
-
Reaction Time : 4–6 hours.
-
Characterization :
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Expected FT-IR peaks for C=S (1,200–1,250 cm⁻¹) and C=N (1,600–1,650 cm⁻¹).
-
¹H NMR would mirror microwave-synthesized spectra, with slight solvent-dependent shifts.
-
This method’s slower kinetics and moderate yields highlight the trade-offs between conventional and microwave-assisted techniques.
Comparative Analysis of Synthesis Methods
Table 1 summarizes the critical differences between microwave and acid-catalyzed methods:
Chemical Reactions Analysis
Metal Complexation
Thiosemicarbazones like this compound are known to form coordination complexes with transition metals (e.g., Pd, Rh, Cu). The azomethine nitrogen and thione sulfur act as bidentate ligands , coordinating to metal centers .
Example Reactions :
-
Palladium(II) Complexes : Reaction with palladium acetate yields bis-chelate complexes (e.g., [Pd(L)₂]), where the ligand coordinates via azomethine N and thione S atoms in a cis arrangement .
-
Rhodium(I) Complexes : Rhodium catalysts (e.g., [Rh(PPh₃)₃Cl]) oxidize the sulfur center, forming tridentate CNS donor complexes. These exhibit intense metal-to-ligand charge-transfer (MLCT) transitions .
Spectroscopic Characterization
IR and NMR Data (compiled from analogous thiosemicarbazones):
1H NMR Key Peaks :
Biological Activity
While not explicitly detailed for this compound, thiosemicarbazones are known for cytotoxic effects against cancer cells via apoptosis induction. Their ability to form metal complexes enhances bioavailability and biological activity, as seen in analogous systems .
Structural Analysis
-
Single-Crystal XRD : Confirms coordination geometry in metal complexes (e.g., square planar Pd(II) complexes) .
-
Frontier Molecular Orbital (FMO) Studies : Reveal charge-transfer properties and reactivity, with hardness (η) and softness (σ) parameters indicating stability .
Nonlinear Optical (NLO) Behavior
Quantum chemical studies on related thiosemicarbazones show:
-
Third-Order Polarizability : Up to 1.69 × 10⁵ a.u. (compound 5 ) .
These properties suggest potential applications in optoelectronics .
Key Reaction Pathways
-
Synthesis : Condensation of 1-naphthaldehyde and phenylthiosemicarbazide.
-
Metal Coordination : Formation of Pd(II) or Rh(I) complexes via N and S donor sites.
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Catalytic Cycling : Oxidative addition and transmetallation in cross-coupling reactions.
-
Spectroscopic Identification : IR and NMR for structural confirmation.
Scientific Research Applications
1-naphthaldehyde N-phenylthiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 1-naphthaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazone Derivatives
Structural Variations and Substituent Effects
Thiosemicarbazones differ primarily in their aldehyde/ketone substituents and N-aryl modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects : Naphthalene derivatives (e.g., HTSC4) exhibit greater steric bulk compared to benzaldehyde-based analogs (e.g., 4-chlorobenzyloxy derivative), influencing binding to biological targets .
- Solubility : The chlorobenzyloxy group () increases hydrophobicity, whereas methoxy groups may enhance aqueous solubility slightly .
Coordination Chemistry
Thiosemicarbazones are potent ligands for metal ions. Notable comparisons:
- Palladium(II) Complexes : this compound forms stable Pd(II) bis-chelate complexes (e.g., [Pd(TSC4)₂]), with distinct IR and NMR spectral shifts due to naphthalene’s conjugation .
- HTSC5 Complexes : The nitro group in HTSC5 may reduce coordination stability compared to HTSC4, as electron-withdrawing groups can weaken metal-ligand bonds .
Biological Activity
1-Naphthaldehyde N-phenylthiosemicarbazone (NPTSC) is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound exhibits significant potential due to its ability to form stable metal complexes, which enhance its biological efficacy.
The biological activity of NPTSC is largely attributed to its interaction with metal ions, leading to the formation of metal-thiosemicarbazone complexes. These complexes have been shown to exhibit enhanced cytotoxicity against various cancer cell lines and antimicrobial properties against a range of pathogens. The mechanism involves the chelation of metal ions, which facilitates the disruption of cellular processes in target organisms or cells.
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic effects of NPTSC and its metal complexes against various cancer cell lines. The following table summarizes key findings from recent research:
Antimicrobial Activity
NPTSC and its metal complexes also display significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notable findings include:
- Copper(II) Complexes : Exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Antifungal Activity : Some thiosemicarbazone derivatives were effective against Candida species, further highlighting their broad-spectrum antimicrobial potential .
Case Studies
- Antitumor Activity : A study by Sedaghat's group demonstrated that Cu(II)/Zn(II) complexes derived from NPTSC exhibited significant antitumor activity by inhibiting RNA reductase, a crucial enzyme for cancer cell proliferation .
- Metal Complex Formation : Research has shown that the coordination of NPTSC with metals such as platinum and palladium enhances its antitumor effects compared to the free ligand. The resulting complexes displayed improved selectivity towards cancer cells over normal cells .
- Structure-Activity Relationship : Investigations into how substituents on the thiosemicarbazone affect biological activity have revealed that bulky groups at the N(4) position can diminish cytotoxic effects, emphasizing the importance of molecular structure in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
